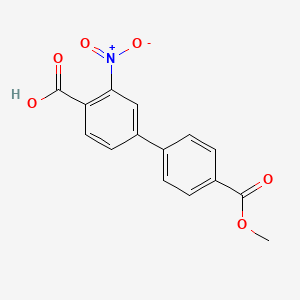

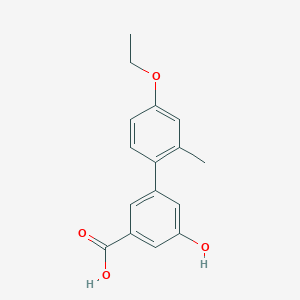

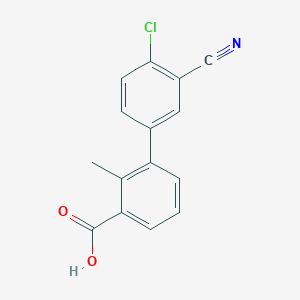

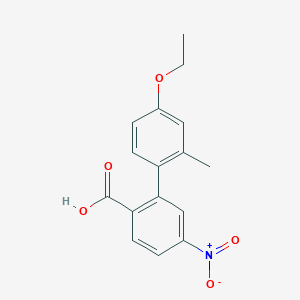

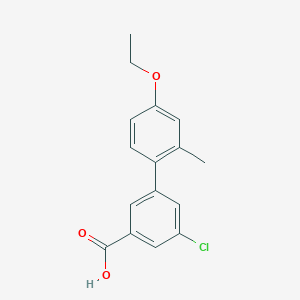

5-Chloro-3-(4-ethoxy-2-methylphenyl)benzoic acid, 95%

Descripción general

Descripción

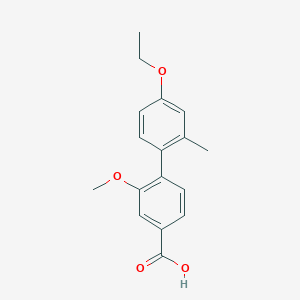

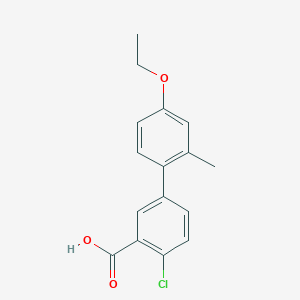

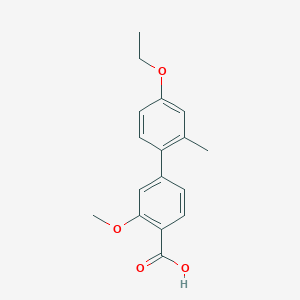

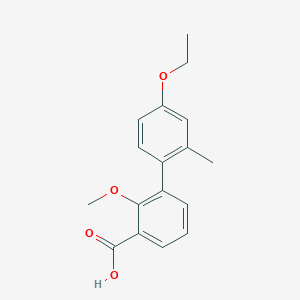

5-Chloro-3-(4-ethoxy-2-methylphenyl)benzoic acid, 95% (5-Cl-3-EOMPBA-95%) is a synthetic organic compound with a wide range of scientific applications. It is a white to off-white crystalline solid with a molecular weight of 316.55 g/mol and a melting point of 153-156°C. 5-Cl-3-EOMPBA-95% is soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), but insoluble in water. It is used in various scientific research applications due to its versatile properties, such as its high solubility in organic solvents and its low toxicity.

Aplicaciones Científicas De Investigación

5-Cl-3-EOMPBA-95% has a wide range of scientific research applications. It is used in the synthesis of various organic compounds, such as substituted benzoic acids, benzimidazoles, and benzothiazoles. It is also used as a catalyst in organic reactions, such as the Michael addition reaction. Additionally, 5-Cl-3-EOMPBA-95% is used as a reagent for the synthesis of polymers, such as polyurethanes and polyesters.

Mecanismo De Acción

The mechanism of action of 5-Cl-3-EOMPBA-95% depends on its application. For example, in the synthesis of substituted benzoic acids, the acylation reaction proceeds via the formation of an intermediate acylium ion, which is then attacked by the nucleophile, such as a phenol. In the Michael addition reaction, the catalyst activates the substrate and facilitates the formation of a new carbon-carbon bond.

Biochemical and Physiological Effects

5-Cl-3-EOMPBA-95% is not known to have any direct biochemical or physiological effects. It is not metabolized and is not known to interact with any biological molecules.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

5-Cl-3-EOMPBA-95% is a versatile and useful reagent for laboratory experiments. It is relatively inexpensive, and its high solubility in organic solvents makes it easy to handle and use. Additionally, its low toxicity makes it safe to use in laboratory experiments. However, it is not suitable for reactions involving water, as it is insoluble in water.

Direcciones Futuras

There are many potential future applications for 5-Cl-3-EOMPBA-95%. It could be used in the synthesis of other organic compounds, such as heterocycles, polymers, and pharmaceuticals. It could also be used as a catalyst for a variety of organic reactions, such as the Diels-Alder reaction and the Wittig reaction. Additionally, its low toxicity makes it a potential candidate for use in medical applications, such as drug delivery systems and tissue engineering.

Métodos De Síntesis

5-Cl-3-EOMPBA-95% can be synthesized using a variety of methods. The most commonly used method is the Friedel-Crafts acylation reaction. In this method, an acyl chloride is reacted with 4-ethoxy-2-methylphenol in the presence of anhydrous aluminum chloride and a base, such as triethylamine. The reaction is conducted in a solvent, such as dichloromethane, and the product is then purified by recrystallization. This method is relatively simple and efficient, and can be used to produce 5-Cl-3-EOMPBA-95% in high yields.

Propiedades

IUPAC Name |

3-chloro-5-(4-ethoxy-2-methylphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO3/c1-3-20-14-4-5-15(10(2)6-14)11-7-12(16(18)19)9-13(17)8-11/h4-9H,3H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUAAAIAGGOBIOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C2=CC(=CC(=C2)Cl)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30690751 | |

| Record name | 5-Chloro-4'-ethoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30690751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261905-56-9 | |

| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 5-chloro-4′-ethoxy-2′-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261905-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-4'-ethoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30690751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.